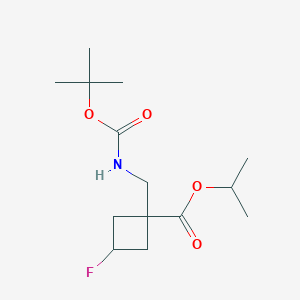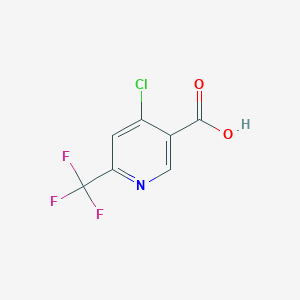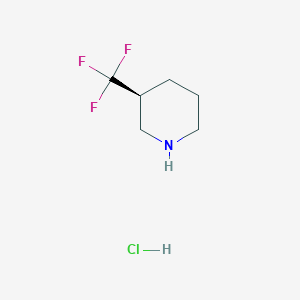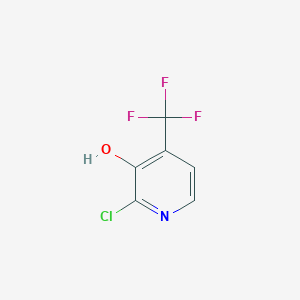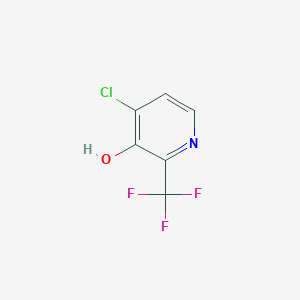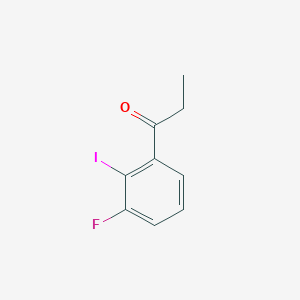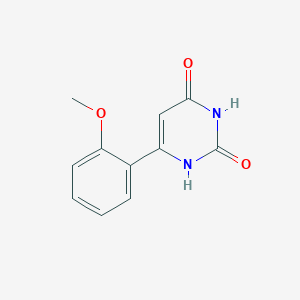
6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a derivative of pyrimidinone . Pyrimidinone derivatives are known to possess a wide spectrum of biological activities such as anti-tumour, anti-fungal, anti-inflammatory, and anti-bacterial .
Synthesis Analysis
The synthesis of pyrimidinone derivatives often involves the use of chalcones as starting compounds, which are obtained by Claisen-Schmidt condensation . These chalcones then undergo cyclisation upon treatment with urea and thiourea in the presence of sodium hydroxide to obtain the corresponding pyrimidinones .Molecular Structure Analysis
The structures of the synthesized compounds were investigated by means of UV, IR, 1H NMR, and Mass spectral analysis . The IR spectra of these pyrimidine derivatives showed the presence of absorption bands in the region 1570 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidinone derivatives include Claisen-Schmidt condensation and cyclisation with urea and thiourea . The reaction conditions often involve the use of sodium hydroxide .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidinone derivatives can be analyzed using UV, IR, 1H NMR, and Mass spectral analysis . For example, the IR spectra can reveal the presence of certain functional groups .Aplicaciones Científicas De Investigación
Synthesis and Potential Pharmacological Activities
A significant body of research focuses on synthesizing new derivatives of pyrimidine and investigating their potential pharmacological activities. For example, studies have synthesized novel Schiff bases of Pyrido [1,2-A] Pyrimidine derivatives with certain amino acids, showing variable antibacterial activities against multiple strains and fungi, indicating their potential as antibacterial and antifungal agents (Alwan, Al Kaabi, & Hashim, 2014). Moreover, derivatives of pyrimidine have been explored for antiviral activities, particularly against retroviruses, suggesting their utility in treating viral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antimicrobial Activities
Research into the antimicrobial properties of pyrimidine derivatives has yielded promising results. Compounds synthesized from pyrimidine structures have shown good inhibitory effects against various microorganisms, highlighting their potential in developing new antimicrobial agents (Younes, Mohamed, & Albayati, 2013).
Contributions to Supramolecular Chemistry
Pyrimidine derivatives have also played a role in the development of supramolecular assemblies. Novel pyrimidine derivatives have been investigated as suitable ligands for co-crystallization, leading to the formation of 2D and 3D networks through extensive hydrogen bonding intermolecular interactions, contributing significantly to the field of supramolecular chemistry (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2-methoxyphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-7(9)8-6-10(14)13-11(15)12-8/h2-6H,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVILCVAMYIEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734924 | |
| Record name | 6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
116137-74-7 | |
| Record name | 6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



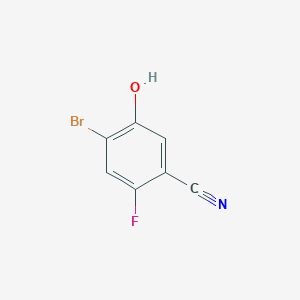



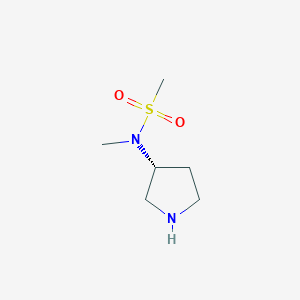
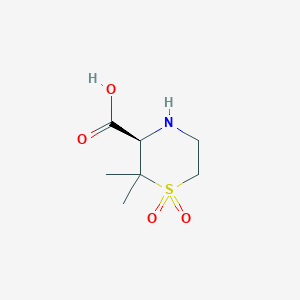
![Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1529889.png)
![7-Boc-2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1529890.png)
